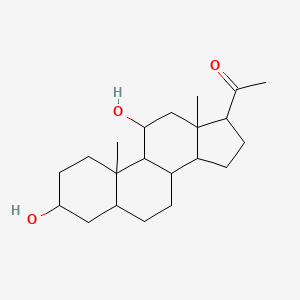

3,11-Dihydroxypregnan-20-one

Description

Properties

IUPAC Name |

1-(3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-19,23-24H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVCQZNBRFPYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Mechanisms of Biological Activity and Molecular Interactions

Neuroimmune Regulation

Recent research has highlighted the role of neuroactive steroids in modulating the immune system, particularly through their interaction with Toll-like receptors (TLRs). unc.edubioengineer.orgnih.gov These steroids, including 3,11-Dihydroxypregnan-20-one and its relatives, can influence inflammatory and neuroinflammatory processes. nih.govunc.edu

Toll-Like Receptor (TLR) Pathway Modulation (e.g., TLR4)

This compound and related neurosteroids have been shown to inhibit the signaling of Toll-like receptor 4 (TLR4). unc.edubioengineer.orgresearchgate.net TLR4 is a key receptor in the innate immune system that, when activated by ligands such as lipopolysaccharide (LPS), can trigger a pro-inflammatory cascade. nih.govnih.govnih.gov The modulation of the TLR4 pathway by these neurosteroids represents a significant mechanism for their anti-inflammatory effects. unc.edubioengineer.orgresearchgate.net

Studies have demonstrated that allopregnanolone (B1667786), a closely related neurosteroid, can substantially inhibit the pro-inflammatory signaling cascade initiated by TLR4 activation. researchgate.net This inhibition prevents the activation of downstream signaling molecules and the subsequent production of pro-inflammatory mediators. researchgate.netfrontiersin.org Specifically, allopregnanolone has been shown to inhibit the LPS-induced activation of the MyD88-dependent TLR4 pro-inflammatory signal in human monocyte-derived macrophages. researchgate.net This leads to a reduction in the expression of inflammatory cytokines and chemokines. frontiersin.orgresearchgate.net

In addition to the MyD88-dependent pathway, TLR4 can also signal through the TRIF-dependent pathway, which is initiated from endosomes. nih.govnih.gov While allopregnanolone has been found to inhibit the MyD88-dependent pro-inflammatory signals, it does not appear to affect the TRIF-dependent pro-inflammatory signals. nih.gov However, research indicates that allopregnanolone can enhance the endosomal TLR4-TRIF anti-inflammatory signals, leading to an increase in the production of the anti-inflammatory cytokine IL-10. unc.edu This suggests a nuanced regulation of TLR4 signaling, where pro-inflammatory pathways are suppressed while anti-inflammatory pathways may be promoted. nih.govunc.edu

The activation of TLR4 requires its interaction with the co-receptor MD-2, which binds to LPS. nih.govnih.gov Research suggests that allopregnanolone may exert its inhibitory effects by interfering with the interaction between TLR4 and its associated proteins. nih.gov Molecular docking studies have shown that allopregnanolone can bind to a hydrophobic pocket on MD-2, the same pocket that is typically occupied by the lipid A portion of LPS. nih.gov This direct competition could block the binding of LPS and subsequent activation of the TLR4 receptor complex. nih.gov Furthermore, allopregnanolone has been found to disrupt the interaction between TLR4 and MyD88. nih.gov

Anti-inflammatory Actions Independent of GABAergic Mechanisms

The anti-inflammatory effects of pregnane (B1235032) neurosteroids like allopregnanolone appear to be independent of their well-known activity as positive allosteric modulators of GABAA receptors. nih.govnih.gov This is supported by the finding that pregnenolone (B344588), a neurosteroid that lacks GABAergic activity, also inhibits TLR4 signaling. nih.gov This indicates that the immunomodulatory actions of these steroids are mediated through a distinct mechanism from their effects on neurotransmission. nih.gov

Interactive Data Tables

Table 1: Effects of Allopregnanolone on TLR4 Signaling Pathways

| Pathway Component | Effect of Allopregnanolone | Cell Type | Reference |

| MyD88-dependent signaling | Inhibition | Human and mouse macrophages | researchgate.net |

| TRIF-dependent signaling | Enhancement of anti-inflammatory output (IL-10) | P rat brain, RAW264.7 cells | unc.edu |

| TLR4/MD-2 Interaction | Blockade | RAW264.7 macrophage cells | nih.gov |

| TLR4/MyD88 Interaction | Inhibition | P rat brain | nih.gov |

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the chemical compound “this compound” to generate the detailed article as requested in the provided outline.

The vast majority of preclinical research in animal models has focused on structurally related, but distinct, neurosteroids. These include the extensively studied Allopregnanolone (also known as (3α,5α)-3-hydroxypregnan-20-one or 3α,5α-THP) and Tetrahydrodeoxycorticosterone (THDOC) . The physiological roles and research findings for these compounds, particularly in the context of the hypothalamic-pituitary-adrenal (HPA) axis and neurotransmitter system modulation, are well-documented.

However, the user's request is strictly focused on This compound . Attributing the established functions of Allopregnanolone or other related steroids to this specific 11-hydroxylated compound would be scientifically inaccurate and speculative. The current body of research retrieved does not provide the specific details required to populate the subsections of the requested article, including its role in androgen biosynthesis, HPA axis regulation, modulation of neurotransmitter systems, or its influence on behavioral phenotypes.

Therefore, in the interest of maintaining scientific accuracy and strictly adhering to the user's instructions, it is not possible to create a thorough and informative article solely on “this compound” with the currently available information.

Iv. Preclinical Research and Physiological Roles in Animal Models

Central Nervous System Modulation

Influence on Behavioral Phenotypes

Anxiolytic-like Effects

Sedative Effects

Similarly, specific preclinical studies designed to evaluate the sedative properties of 3,11-dihydroxypregnan-20-one are not prominently featured in published research. The sedative effects of neurosteroids are generally attributed to their potentiation of GABA-A receptor function. For instance, 3α-hydroxy-5α-pregnan-20-one (allopregnanolone) has been shown to induce sedation at higher doses. nih.gov However, dedicated studies measuring parameters like locomotor activity or sleep latency following administration of this compound are needed to confirm similar effects.

Anticonvulsant Properties

There is a notable absence of specific preclinical data on the anticonvulsant properties of this compound. The anticonvulsant activity of many neurosteroids is well-documented, with compounds like ganaxolone (B1674614) (a synthetic analog of allopregnanolone) showing efficacy in a range of animal models of seizures. nih.gov These effects are largely mediated through the positive allosteric modulation of GABA-A receptors. Without direct experimental evidence, the potential anticonvulsant activity of this compound remains speculative.

Impairment of Spatial Memory

The impact of this compound on spatial memory has not been specifically investigated in preclinical studies. Research on other neurosteroids has yielded mixed results regarding cognitive function. For example, some studies on related compounds have suggested potential for memory impairment, while others have not. The specific effects of the 11-hydroxy group on the pregnane (B1235032) backbone in this context are unknown.

Antidepressant-like Actions

Direct evidence for the antidepressant-like actions of this compound from preclinical models such as the forced swim test or tail suspension test is not available in the current literature. Studies on the related neurosteroid allopregnanolone (B1667786) have demonstrated antidepressant-like effects in animal models. nih.govnih.gov These findings have spurred interest in the therapeutic potential of neurosteroids for depressive disorders, but specific data for this compound is required.

Neuroprotective and Neurotrophic Activities in Disease Models

There is a lack of specific research on the neuroprotective and neurotrophic activities of this compound in animal models of neurological diseases. While neurosteroids, in general, are being explored for their potential to protect neurons from damage and promote neuronal growth, the specific contribution of the 11-hydroxy moiety of this particular compound to such activities has not been elucidated.

Genetic Influences on Neurosteroid Levels

Specific studies investigating the genetic influences on the endogenous levels of this compound are not currently available. Research into the genetic control of neurosteroidogenesis has primarily focused on the enzymes involved in the synthesis of more abundant neurosteroids like allopregnanolone. Understanding the genetic regulation of the enzymes responsible for the 11-hydroxylation of pregnane steroids would be a crucial first step in this area.

V. Synthetic Methodologies and Chemical Derivatization

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful strategy for the synthesis of complex molecules like steroids. This approach is particularly valuable for introducing functional groups at specific positions of the steroid nucleus with high regio- and stereoselectivity, which can be challenging to achieve through purely chemical methods. researchgate.netnih.gov

One of the key applications of chemoenzymatic synthesis in steroid chemistry is hydroxylation. researchgate.netbiorxiv.org Cytochrome P450 (CYP) enzymes, for instance, are known to catalyze the hydroxylation of various positions on the steroid skeleton. While direct chemoenzymatic synthesis of 3,11-dihydroxypregnan-20-one is not extensively documented in publicly available literature, the principles can be inferred from related studies. For example, engineered CYP enzymes have been successfully used for the C14α-hydroxylation of steroids. biorxiv.org This suggests the potential for developing or discovering enzymes that can selectively hydroxylate the C-3 and C-11 positions of a pregnane (B1235032) precursor.

A general chemoenzymatic strategy could involve the following steps:

Selection of a suitable pregnane precursor: This could be a more readily available steroid like progesterone (B1679170).

Biocatalytic hydroxylation: Utilizing whole-cell biotransformations with microorganisms expressing specific hydroxylating enzymes or purified enzymes to introduce the hydroxyl groups at the C-3 and C-11 positions. For instance, fungal strains have been shown to be effective in hydroxylating progesterone at various positions.

Chemical modifications: Subsequent chemical steps might be necessary to modify other functional groups or to complete the synthesis.

The use of Rieske oxygenase-like 3-ketosteroid 9α-hydroxylase (KSH) in the chemoenzymatic synthesis of 9,10-secosteroids highlights the potential of biocatalysis to perform complex transformations on the steroid core. nih.gov Such enzymatic reactions can provide access to novel steroid derivatives that would be difficult to synthesize using traditional chemical methods.

Stereoselective Synthesis Strategies

The stereochemistry of the hydroxyl groups and the configuration of the A/B ring junction are crucial for the biological activity of pregnane derivatives. Therefore, stereoselective synthesis is paramount in obtaining specific isomers of this compound.

A key aspect of the stereoselective synthesis of pregnanolone (B1679072) derivatives is the reduction of a 3-keto group. The stereoselective reduction of a steroidal 4-ene-3-ketone moiety can lead to either the 5α (A/B-trans) or 5β (A/B-cis) configuration. acs.orgnih.gov For example, palladium-catalyzed hydrogenation of steroidal 4-ene-3-ketones in the presence of specific ionic liquids has been shown to favor the formation of the 5β-steroid backbone. nih.gov The choice of catalyst and reaction conditions is critical in directing the stereochemical outcome.

The synthesis of polyhydroxylated pregnanes, such as pregnanetriols, often involves a series of regio- and stereoselective transformations. nih.gov These can include:

Stereoselective reductions of keto groups: The reduction of the C-20 ketone can also be controlled to yield either the 20α- or 20β-hydroxy derivative. Studies on the reduction of 17α-hydroxy-20-ketosteroids have provided insights into achieving the desired stereoselectivity. nih.gov

Protection and deprotection of functional groups: To achieve selective reactions at specific positions, it is often necessary to protect existing hydroxyl or keto groups.

Control of olefin isomerization: In the synthesis of unsaturated derivatives, care must be taken to avoid the undesired migration of double bonds. nih.gov

A plausible stereoselective route to a specific isomer of this compound could start from a precursor with a 3-keto-Δ⁴-ene system. Stereoselective reduction would first establish the desired stereochemistry at C-5, followed by the stereoselective reduction of the C-3 and C-11 ketones.

Preparation of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound allows for the exploration of how different substituents affect the molecule's biological properties.

The introduction of additional hydroxyl groups can significantly alter the polarity and biological activity of the steroid. Microbial transformations are a powerful tool for the regioselective and stereoselective hydroxylation of steroids. For example, filamentous fungi are known to hydroxylate progesterone at various positions, including C-11, C-14, and C-15.

| Precursor | Hydroxylating Agent/Method | Resulting Hydroxylated Derivative(s) |

| Progesterone | Cochliobolus lunatus | 14α-hydroxyprogesterone |

| Progesterone | Absidia orchidis | 11β-hydroxyprogesterone (Hydrocortisone precursor) |

| 17α-hydroxyprogesterone | CYP21A2 | 11-deoxycortisol (21-hydroxylated product) |

This table provides examples of steroid hydroxylation, illustrating the potential for creating hydroxylated derivatives.

It has been demonstrated that for hydroxylation by CYP21A2, a 3-oxo group is a strict prerequisite, as 3-hydroxy steroids like pregnenolone (B344588) are not hydroxylated at the C-21 position by this enzyme. nih.gov

A common strategy involves the use of fluorinating reagents such as diethylaminosulfur trifluoride (DAST). researchgate.net For instance, 3α-fluoro-5α-pregnan-20-one has been prepared from 3β-hydroxy-5α-pregnan-20-one using DAST. researchgate.net Another approach is the solvolysis of a tosylate precursor with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride. researchgate.net The synthesis of these compounds is often designed to allow for the late-stage introduction of fluorine, which is particularly important for the preparation of radiolabeled compounds for imaging techniques like positron emission tomography (PET). nih.gov

| Precursor | Fluorinating Reagent | Resulting Fluorinated Derivative |

| 3β-hydroxy-5α-pregnan-20-one | Diethylaminosulfur trifluoride (DAST) | 3α-fluoro-5α-pregnan-20-one |

| 3β-hydroxy-5α-pregnan-20-one tosylate | Tetrabutylammonium fluoride | 3α-fluoro-5α-pregnan-20-one |

This table illustrates methods for the synthesis of fluorinated pregnane derivatives.

The introduction of an oxido or epoxy group can confer unique reactivity and biological properties to the steroid scaffold. Epoxidation of a double bond in an unsaturated steroid precursor is a common method for preparing epoxy derivatives. For example, the epoxidation of a Δ⁹(¹¹)-unsaturated steroid would yield a 9,11-epoxy derivative. The synthesis of 8,19-epoxysteroids has been achieved through an intramolecular oxa-Michael addition as a key step.

The synthesis of 20-spiroxanes, which contain an epoxide ring involving C-20, represents another class of oxido derivatives. These are often prepared from precursors with a suitable leaving group at C-21 and a hydroxyl group at C-20.

The hydroxyl groups at C-3 and C-11 of this compound can be converted to esters or ethers to modify the compound's lipophilicity and pharmacokinetic properties.

Esterification can be achieved by reacting the diol with a carboxylic acid, acid anhydride, or acid chloride, often in the presence of a catalyst. organic-chemistry.org For example, the synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (B8063631) is a key step in the production of some corticosteroids. researchgate.net The biological esterification of steroids with fatty acids is also a known metabolic pathway. nih.gov For instance, estriol (B74026) can be esterified at the 16α- and 17β-hydroxyl groups in biological systems. nih.gov

Etherification involves the conversion of the hydroxyl groups into ether functionalities. This can be achieved by reacting the diol with an alkyl halide in the presence of a base (Williamson ether synthesis) or by other methods.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic acid anhydride, DMAP | Acyl ester |

| Esterification | Dialkyl dicarbonate, Lewis acid | Alkyl ester |

| Etherification | Alkyl halide, base | Alkyl ether |

This table summarizes common reactions for the derivatization of hydroxyl groups in steroids.

Starting Materials and Precursors in Synthesis (e.g., Hecogenin (B1673031), 11α-Hydroxyprogesterone, 19-hydroxy-20-oxopregn-5-en-3β-yl acetate (B1210297), plant sterols)

Hecogenin , a steroidal sapogenin found in plants of the Agave genus, is a well-established precursor for the synthesis of various steroidal compounds. researchgate.net While direct synthesis of this compound from hecogenin is not extensively documented in readily available literature, its structural features, particularly the oxygen functionalization in the C-ring, make it a valuable starting point for various steroidal drugs. The chemical modifications of hecogenin typically involve the degradation of the spiroketal side chain to afford a pregnane or androstane (B1237026) skeleton, which can then be further functionalized.

11α-Hydroxyprogesterone is a significant intermediate in the synthesis of corticosteroids and other functionalized pregnanes. nih.govnih.gov As a metabolite of progesterone, it can be produced through microbial hydroxylation, a key reaction that introduces a hydroxyl group at the C-11 position. This precursor is particularly relevant as it already contains one of the target hydroxyl groups and the pregnane side chain. Further chemical modifications, such as the reduction of the double bond in the A-ring and the introduction of a hydroxyl group at the C-3 position, would be necessary to convert it to this compound. Research has shown that 11α-Hydroxyprogesterone can be metabolized by enzymes like steroid-5α-reductase, leading to various hydroxylated pregnane derivatives. nih.gov

19-hydroxy-20-oxopregn-5-en-3β-yl acetate represents a class of functionalized pregnane derivatives that can serve as versatile building blocks in steroid synthesis. Although specific synthetic routes starting from this exact compound to produce this compound are not prominently described, the general class of pregnenolone acetates is fundamental in steroid synthesis. For instance, pregnenolone itself is a common starting point for the synthesis of more complex steroids through a series of chemical transformations. nih.gov The presence of hydroxyl groups and acetate functionalities in these precursors allows for selective protection and modification during the synthetic sequence.

Plant sterols , also known as phytosterols (B1254722), are abundant and readily available starting materials for the industrial production of steroid intermediates. nih.govgoogle.comresearchgate.net Through microbial transformation, complex mixtures of phytosterols can be converted into valuable C19 and C22 steroids. nih.govnih.gov These processes often involve the cleavage of the sterol side chain and the introduction of oxygen functionalities into the steroid nucleus. For example, engineered strains of Mycolicibacterium neoaurum can transform phytosterols into novel steroid drug precursors like 9,21-dihydroxy-20-methyl-pregna-4-en-3-one (9-OH-4-HP), which are suitable for the synthesis of corticosteroids. nih.gov This demonstrates the potential of using plant sterols as a cost-effective and sustainable source for producing highly functionalized pregnane derivatives.

The following table summarizes the key starting materials and precursors and their significance in the synthesis of pregnane derivatives.

| Starting Material/Precursor | Chemical Class | Source/Origin | Significance in Synthesis |

| Hecogenin | Steroidal Sapogenin | Natural (e.g., Agave plants) | A traditional precursor for a wide range of steroidal drugs due to its oxygenated C-ring. |

| 11α-Hydroxyprogesterone | Pregnane Steroid | Microbial transformation of progesterone | A key intermediate that already possesses the C-11 hydroxyl group and the pregnane side chain, making it a direct precursor for 11-oxygenated steroids. nih.gov |

| 19-hydroxy-20-oxopregn-5-en-3β-yl acetate | Pregnane Steroid Ester | Synthetic derivative | Represents a class of functionalized pregnanes that can be elaborated into more complex steroid structures. |

| Plant Sterols (Phytosterols) | Sterols | Natural (Plants) | Abundant and cost-effective starting materials for the production of various steroid intermediates through microbial biotransformation. nih.govresearchgate.net |

| Diosgenin | Steroidal Sapogenin | Natural (e.g., Dioscorea species) | A versatile precursor for the synthesis of various pregnane derivatives, including those with epoxy and hydroxyl functionalities. researchgate.net |

The choice of a specific precursor is influenced by factors such as its availability, cost, and the efficiency of the synthetic route to the target molecule. The development of novel microbial and enzymatic methods continues to expand the range of accessible steroid intermediates from readily available natural sources like plant sterols.

Vi. Advanced Analytical Chemistry Techniques in Pregnane Steroid Research

Spectrometric Approaches

Spectrometric methods are at the forefront of steroid analysis, offering high sensitivity and specificity. Mass spectrometry and nuclear magnetic resonance spectroscopy are two of the most powerful techniques used for the comprehensive structural analysis of pregnane (B1235032) steroids.

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of steroids, providing information on molecular weight and fragmentation patterns that are indicative of the molecule's structure. nih.govepa.gov When coupled with chromatographic separation techniques like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex biological samples. dshs-koeln.demdpi.comnih.gov

Recent advancements, including high-resolution mass spectrometry (HRMS), have further enhanced our ability to study steroid biochemistry. nih.gov For instance, electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing pregnane glycosides and other steroid derivatives, as it typically produces protonated molecules or adducts with minimal fragmentation, preserving the molecular ion for subsequent analysis. nih.govnih.gov

The fragmentation of a molecule within a mass spectrometer is not random; it follows predictable pathways that are dependent on the molecule's structure. When an organic molecule is ionized, it forms a molecular ion that can be energetically unstable and break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that can be used to identify the compound. libretexts.orglibretexts.org

In the analysis of pregnane steroids, the fragmentation patterns can reveal the nature of the steroid core and the types of substituents present. nih.gov For ketones, a primary fragmentation mode is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. miamioh.edu This often results in the formation of stable acylium ions. libretexts.org For example, in a 20-ketopregnane like 3,11-dihydroxypregnan-20-one, cleavage of the bond between C-17 and C-20 is a characteristic fragmentation pathway. nih.gov The resulting fragment ions can help to confirm the presence and location of the ketone group.

The presence of hydroxyl groups also influences the fragmentation pattern. Alcohols often exhibit a weak or absent molecular ion peak and typically undergo cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org Dehydration, the loss of a water molecule, is another common fragmentation pathway for alcohols.

By analyzing the masses and relative abundances of the fragment ions, researchers can piece together the structure of the original molecule. The use of tandem mass spectrometry (MS/MS) further refines this process by allowing for the isolation and fragmentation of specific ions, providing more detailed structural information. dshs-koeln.de

Table 1: Common Fragmentation Patterns in Mass Spectrometry of Pregnane Steroids

| Fragmentation Type | Description | Common Neutral Losses | Resulting Ion |

|---|---|---|---|

| α-Cleavage (Ketone) | Cleavage of the C-C bond adjacent to the carbonyl group. | Alkyl radical | Acylium ion [RCO]+ |

| C-C Bond Cleavage (Alcohol) | Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon. | Alkyl radical | Oxonium ion |

| Dehydration | Loss of a water molecule from a hydroxyl group. | H₂O | [M-H₂O]+ |

| Side-Chain Cleavage | Cleavage of the bond between the steroid nucleus and the side chain (e.g., at C-17). | Side-chain fragment | Steroid nucleus ion |

This table provides a generalized overview of fragmentation patterns and is not exhaustive. The specific fragmentation of this compound would depend on the ionization method and experimental conditions.

A significant challenge in steroid analysis is the differentiation of isomers, where the same functional groups are present but at different positions on the steroid skeleton. Mass spectrometry, particularly with techniques like collision-induced dissociation (CID), can be used to distinguish between such regioisomers. nih.gov

The fragmentation pattern is highly dependent on the location of functional groups. For example, the position of a hydroxyl group on the steroid ring system will influence which bonds are most likely to break. By carefully analyzing the resulting fragment ions, it is possible to deduce the original position of the hydroxyl group. nih.gov

The use of derivatization, where a chemical group is added to a specific functional group, can also aid in localization. For instance, derivatizing hydroxyl or ketone groups can lead to more predictable and informative fragmentation patterns. nih.gov

Recent studies have shown that even subtle stereochemical differences, such as the orientation of a hydroxyl group (α vs. β), can sometimes be distinguished by mass spectrometry, particularly when analyzing adducts of the steroid with metal ions like silver. nih.gov These techniques provide unique product ions that are characteristic of a specific isomer. nih.gov

For this compound, mass spectrometry would be critical in confirming the presence of the two hydroxyl groups and the ketone group. By comparing its fragmentation pattern to that of other dihydroxypregnanone isomers, the positions of these functional groups at C-3, C-11, and C-20 can be confirmed. For example, the fragmentation around the A and C rings would be indicative of the hydroxyl groups at positions 3 and 11, while fragmentation of the side chain would confirm the 20-keto group. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including complex steroids. researchgate.netnih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the determination of connectivity and stereochemistry. nih.govresearchgate.net

NMR is particularly powerful for distinguishing between isomers, which often have very similar mass spectra. oxinst.comnews-medical.net For pregnane steroids, NMR can confirm the exact position and stereochemistry of substituents like hydroxyl and keto groups.

One-dimensional (1D) NMR spectra, particularly ¹H NMR and ¹³C NMR, are the foundation of NMR analysis.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The chemical shift of a proton is influenced by the electron density around it. youtube.com Electronegative groups, like the oxygen in hydroxyl and keto groups, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). For this compound, the protons attached to the carbons bearing the hydroxyl groups (C-3 and C-11) would be expected to have characteristic chemical shifts. The methyl protons of the acetyl group at C-17 would also produce a distinct singlet.

¹³C NMR: The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal. The chemical shift of a carbon is also influenced by its electronic environment. The carbon of the ketone group (C-20) in this compound would appear at a significantly downfield chemical shift (typically >200 ppm). The carbons attached to the hydroxyl groups (C-3 and C-11) would also have characteristic shifts, generally in the range of 60-80 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Functionalized Carbons in this compound

| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| C-3 | Secondary Alcohol (-CHOH) | ~65-75 |

| C-11 | Secondary Alcohol (-CHOH) | ~65-75 |

| C-20 | Ketone (C=O) | >200 |

| C-18, C-19, C-21 | Methyl (-CH₃) | ~10-30 |

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, allowing for a more complete and unambiguous assignment of the NMR signals and elucidation of the molecule's structure. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity of the carbon skeleton. news-medical.net For this compound, COSY would help to establish the proton-proton networks within each of the steroid rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms they are directly attached to. This allows for the direct assignment of proton signals to their corresponding carbon signals. news-medical.net

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. rsc.org For example, in this compound, an HMBC correlation between the methyl protons at C-21 and the ketone carbon at C-20 would definitively confirm the position of the keto group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This is a powerful tool for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the steroid rings. rsc.org

Through the combined use of these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved, including the stereochemistry at each chiral center. researchgate.netnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3α-hydroxy-5α-pregnan-20-one |

| 3β-hydroxy-5α-pregnan-20-one |

| 5α-androst-16-en-3-one |

| 5α-androst-16-en-3α-ol |

| 5α-androst-16-en-3β-ol |

| 5α-pregnane-3,20-dione |

| Androstanolone |

| Androstenedione |

| Betamethasone |

| Cortisol |

| Cortisone |

| Dehydroepiandrosterone |

| Dihydrotestosterone (B1667394) |

| Epiandrosterone |

| Estradiol |

| Estrone |

| Estriol (B74026) |

| Prednisolone |

| Pregnenolone (B344588) |

| Progesterone (B1679170) |

| Testosterone (B1683101) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Immunological Assays

Immunological assays are a cornerstone of steroid hormone measurement due to their high sensitivity and specificity, allowing for the detection of minute quantities in biological samples.

Radioimmunoassay (RIA) is a classic immunological technique that offers exceptional sensitivity for quantifying hormones. The development of an RIA for a specific steroid like this compound involves several critical steps. First, the steroid, which is too small to be immunogenic on its own, is conjugated to a large carrier protein, such as bovine serum albumin (BSA), to create an immunogen. This immunogen is then used to immunize animals, typically rabbits, to produce polyclonal antibodies that specifically recognize the steroid. nih.gov

A radiolabeled version of the steroid, often using iodine-125 (B85253) (¹²⁵I) or tritium (B154650) (³H), is synthesized to act as a tracer. nih.goviaea.org The assay itself is based on the principle of competitive binding. A sample containing the unknown amount of the steroid is mixed with a known amount of the radiolabeled steroid and the specific antibody. The unlabeled steroid from the sample and the radiolabeled steroid compete for the limited number of antibody binding sites. After incubation, the antibody-bound steroids are separated from the free steroids, and the radioactivity of the bound fraction is measured. The concentration of the steroid in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve.

While direct RIA for this compound is not extensively documented in the provided search results, the principles are well-established for similar pregnane steroids. For instance, RIAs have been successfully developed for a range of C21 pregnane steroids, demonstrating the feasibility of this technique for related compounds. nih.gov The development of a direct RIA for corticosterone, which does not require prior sample extraction, highlights the potential for high-throughput analysis of numerous samples, a significant advantage in large-scale studies. nih.gov The specificity of the assay is crucial and is determined by the cross-reactivity of the antibody with other structurally similar steroids. nih.gov

The application of RIA has been pivotal in veterinary science and in understanding reproductive physiology by measuring hormones like progesterone in milk and blood. iaea.orgiaea.org Similarly, an RIA for this compound could be applied to study its metabolism and physiological roles.

| Step | Description | Key Components |

| 1. Immunogen Preparation | The steroid (hapten) is chemically linked to a carrier protein. | Steroid, Carrier Protein (e.g., BSA) |

| 2. Immunization | The immunogen is injected into an animal to produce antibodies. | Immunogen, Animal (e.g., rabbit) |

| 3. Tracer Synthesis | A radioactive isotope is incorporated into the steroid molecule. | Steroid, Isotope (e.g., ¹²⁵I) |

| 4. Competitive Binding | Sample, tracer, and antibody are incubated together. | Sample, Tracer, Antibody |

| 5. Separation | Antibody-bound steroid is separated from free steroid. | Separation method (e.g., precipitation) |

| 6. Detection | Radioactivity of the bound fraction is measured. | Gamma counter |

| 7. Quantification | Concentration is determined from a standard curve. | Standard curve |

Chromatographic Separations

Chromatographic techniques are powerful tools for separating and identifying individual components from a complex mixture. When coupled with mass spectrometry, they provide definitive structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is considered a gold standard for the comprehensive profiling of steroid metabolites. nih.govmdpi.com This technique offers high chromatographic resolution, which is essential for separating the numerous isomers commonly found in steroid metabolism. nih.gov For the analysis of pregnane steroids like this compound, which are not sufficiently volatile for direct GC analysis, a sample preparation process involving extraction, enzymatic hydrolysis (to cleave glucuronide or sulfate (B86663) conjugates), and chemical derivatization is required. nih.gov Derivatization, typically by creating trimethylsilyl (B98337) (TMS) ethers, increases the volatility and thermal stability of the steroids, making them amenable to GC analysis. researchgate.net

Once the derivatized sample is injected into the gas chromatograph, it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a molecular fingerprint. nih.gov

The non-selective nature of GC-MS in full-scan mode allows for the detection of all amenable steroids in a sample, providing an integrated view of an individual's steroid metabolome. nih.govdaneshyari.com This makes it an invaluable discovery tool for identifying novel biomarkers and defining the metabolic profile in various physiological and pathological states. nih.gov More targeted and sensitive quantification can be achieved using tandem mass spectrometry (GC-MS/MS) in selected reaction monitoring (SRM) mode, which monitors specific precursor-product ion transitions for the analytes of interest. mdpi.comresearchgate.net

| Parameter | Description |

| Sample Preparation | Extraction, hydrolysis of conjugates, and chemical derivatization (e.g., oximation, silylation). |

| Separation Principle | Differential partitioning of volatile derivatives between a stationary phase and a mobile gas phase in a capillary column. |

| Ionization Method | Typically Electron Ionization (EI), which creates reproducible fragmentation patterns. |

| Detection | A mass spectrometer detects and separates ions based on their mass-to-charge ratio, providing structural identification. |

| Application | Comprehensive, non-selective profiling of steroid metabolomes; considered a reference method for resolving complex isomeric mixtures. nih.govresearchgate.net |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting the properties of molecules and aiding in their structural elucidation, often resolving ambiguities that cannot be settled by experimental data alone.

Quantum chemical calculations have become indispensable in modern natural product chemistry for the structural confirmation of complex molecules, including steroids. nih.gov Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org In the context of steroid research, DFT is used to calculate the optimized geometry (the lowest energy three-dimensional structure) of a molecule and to predict various properties, including NMR chemical shifts. researchgate.netnih.gov

The process involves proposing a set of possible structures for an unknown compound based on initial spectroscopic data. For each candidate structure, DFT calculations are performed to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are then compared to the experimental NMR data. The structure whose calculated spectrum most closely matches the experimental one is considered the most likely correct structure.

To provide a statistical measure of confidence in the structural assignment, the calculated NMR data can be analyzed using the DP4+ probability method. researchgate.netresearchgate.net DP4+ analysis compares the experimental chemical shifts with the DFT-predicted shifts for all possible diastereomers and calculates a probability score for each candidate, allowing for a confident assignment of the relative stereochemistry. researchgate.netnsf.gov

For molecules that exhibit electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic circular dichroism (ECD) spectrum. This is then compared with the experimental ECD spectrum to determine the absolute configuration of the molecule. The combination of these computational methods provides a powerful and reliable approach for the unambiguous structural determination of complex pregnane steroids like this compound, especially when only small amounts of the compound are available, precluding extensive NMR experimentation or crystallization for X-ray analysis. nih.gov

| Technique | Principle | Application in Steroid Research |

| Density Functional Theory (DFT) | A quantum mechanical modeling method to calculate the electronic structure of molecules. aps.org | Predicts optimized molecular geometries and NMR chemical shifts for proposed steroid structures. researchgate.netnih.gov |

| NMR DP4+ Probability | A statistical method that compares experimental NMR data with DFT-calculated values for all possible stereoisomers. researchgate.net | Assigns the most probable relative stereochemistry of a steroid by providing a confidence level for each candidate structure. researchgate.netnsf.gov |

| Time-Dependent DFT (TD-DFT) | An extension of DFT used to calculate excited state properties, such as electronic absorption and ECD spectra. aps.org | Determines the absolute configuration of chiral steroids by comparing calculated and experimental ECD spectra. |

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of 3,11-Dihydroxypregnan-20-one in synthetic preparations?

To confirm structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for resolving complex stereoisomerism. Polarimetric analysis can further validate optical purity, while infrared (IR) spectroscopy aids in identifying functional groups like hydroxyl and ketone moieties. Cross-referencing with databases such as NIST Chemistry WebBook ensures alignment with established spectral data .

Q. What stability considerations are critical for storing this compound in laboratory settings?

The compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Recommended storage temperatures range between -20°C to 4°C, depending on its susceptibility to thermal degradation. Periodic stability testing via HPLC or TLC is advised to monitor decomposition, particularly for ketone and hydroxyl group reactivity. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can predict long-term viability .

Q. How should researchers assess the purity of this compound using chromatographic methods?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 240–260 nm is optimal. Mobile phases should combine acetonitrile/water or methanol/water (70:30 v/v) with 0.1% formic acid to enhance peak resolution. For impurities <1%, mass-directed fractionation or charged aerosol detection (CAD) improves sensitivity. Validation parameters must include retention time reproducibility, limit of detection (LOD ≤0.1%), and spike-recovery assays for accuracy .

Advanced Research Questions

Q. How can synthesis protocols for this compound derivatives be optimized to maximize yield and minimize by-products?

Catalytic methods significantly influence yield:

- Acid catalysis (e.g., H₂SO₄ in ethylene glycol) promotes regioselective hydroxylation but may increase epimerization.

- Base catalysis (e.g., KOtBu in tert-butanol) enhances stereochemical control but requires rigorous anhydrous conditions. By-products like 3α-hydroxy isomers can be minimized via temperature modulation (80–100°C) and reaction time optimization (24–48 hours). Post-synthesis purification using flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates target compounds ≥95% purity .

Q. How should experimental designs evaluate the binding affinity of this compound to steroid hormone receptors?

Radioligand displacement assays (e.g., ³H-corticosterone for glucocorticoid receptors) with HEK293 cells transfected with receptor plasmids are standard. Competitive binding curves (0.1 nM–10 µM) should include positive controls (e.g., dexamethasone) and negative controls (vehicle-only). Data analysis via nonlinear regression (GraphPad Prism) calculates IC₅₀ and Ki values. For GABAA receptor interactions, electrophysiology (patch-clamp) in Xenopus oocytes expressing α1β2γ2 subunits quantifies potentiation efficacy .

Q. How can contradictory data on the metabolic pathways of this compound be systematically resolved?

Contradictions often arise from interspecies variability (e.g., human vs. rodent CYP450 isoforms) or in vitro/in vivo model disparities. To resolve these:

- Use isotopic labeling (¹⁴C or ³H) to track metabolite formation in hepatocyte incubations.

- Cross-validate with LC-MS/MS metabolomics to identify phase I/II metabolites (e.g., glucuronides, sulfates).

- Compare microsomal stability assays (human vs. rat liver microsomes) to quantify intrinsic clearance differences. Statistical meta-analysis of historical data (e.g., PubChem BioAssay) identifies consensus pathways .

Q. What strategies address discrepancies in stereochemical assignments of this compound derivatives?

Conflicting stereochemical data (e.g., 3α vs. 3β configurations) require:

- NOESY NMR to confirm spatial proximity of protons.

- Circular dichroism (CD) for absolute configuration determination.

- Single-crystal X-ray diffraction as the gold standard for resolving ambiguous stereocenters. Computational modeling (DFT or MD simulations) can predict energetically favorable conformers, corroborating experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.